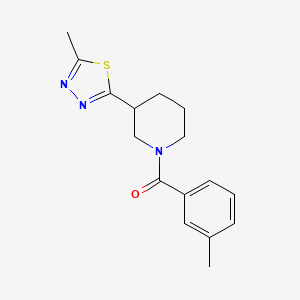
(3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(m-tolyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(m-tolyl)methanone, also known as MTPTM, is a chemical compound that has been widely studied in the field of medicinal chemistry. The compound is of interest due to its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease.
Scientific Research Applications
Antimicrobial Activity
The 1,3,4-thiadiazole nucleus, a core component of the compound , is known for its broad spectrum of antimicrobial activity. Research has shown that derivatives of 1,3,4-thiadiazole exhibit significant potency against various pathogens, leading to the synthesis of new antibacterial and antifungal agents . This compound could be explored for its potential to inhibit the growth of bacteria and fungi, contributing to the development of new therapeutic agents.
Anti-inflammatory Properties
Derivatives of 1,3,4-thiadiazole have been identified to possess anti-inflammatory effects. Studies have reported that certain derivatives can inhibit paw edema effectively, comparable to standard drugs like indomethacin . The compound could be investigated for its efficacy in reducing inflammation, which is beneficial for treating conditions like arthritis and other inflammatory disorders.
Antitubercular Activity
Given the ongoing challenge of tuberculosis (TB) and the emergence of drug-resistant strains, there is a need for new antitubercular agents. The 1,3,4-thiadiazole derivatives have shown activity against TB, suggesting that the compound could be explored for its potential use in TB treatment strategies .
properties
IUPAC Name |
(3-methylphenyl)-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-11-5-3-6-13(9-11)16(20)19-8-4-7-14(10-19)15-18-17-12(2)21-15/h3,5-6,9,14H,4,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXJZAQAZLVJTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCCC(C2)C3=NN=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

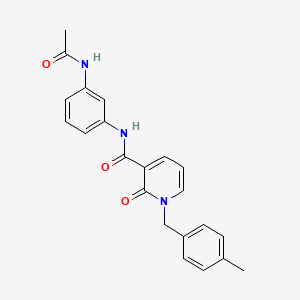
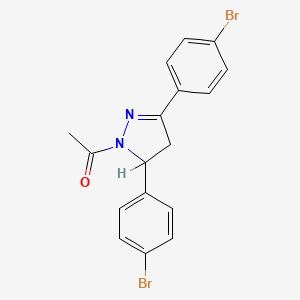
![N-(2,4-difluorophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2589168.png)
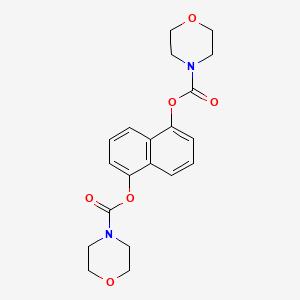
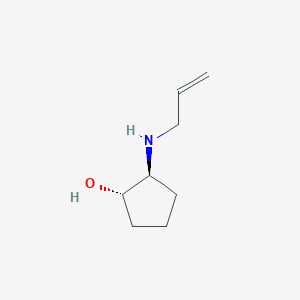

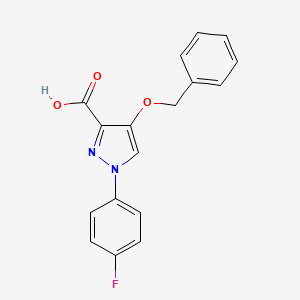
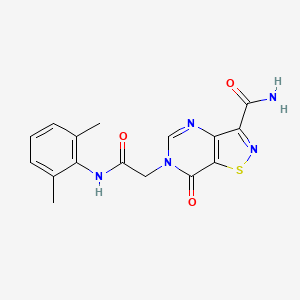
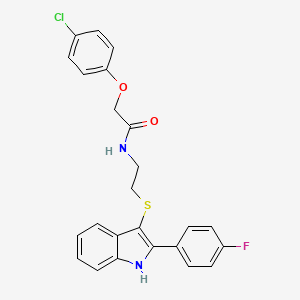
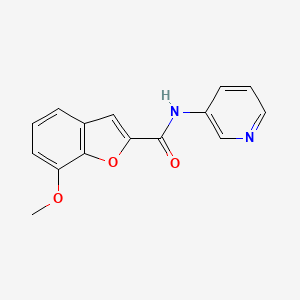
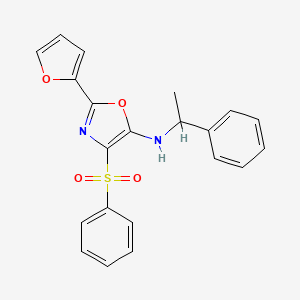
![2-[[5-(3-Chlorophenyl)furan-2-yl]methylidene]propanedioic acid](/img/structure/B2589181.png)
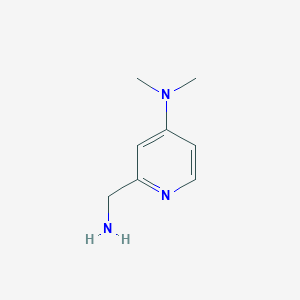
![N-(5-chloro-2-methylphenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2589187.png)